丙基-d7对羟基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propyl-d7 Paraben, also known as the propyl ester of 4-hydroxybenzoic acid, is an antimicrobial agent used in cosmetic products . It is a broad-spectrum preservative found in many water-based cosmetics such as creams, lotions, shampoos, and bath products . It is also used as a food additive .

Synthesis Analysis

The synthesis of Propyl Paraben, including its deuterated form Propyl-d7 Paraben, typically involves the esterification of p-hydroxybenzoic acid with propanol, using sulfuric acid as a catalyst .

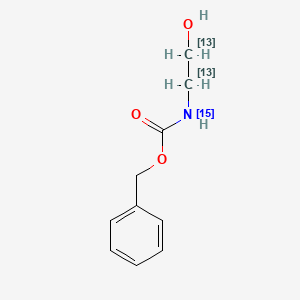

Molecular Structure Analysis

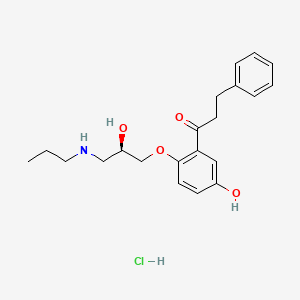

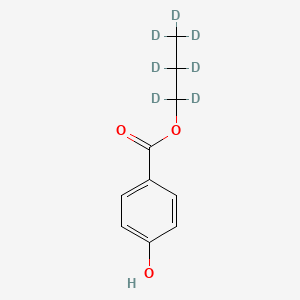

The molecular formula of Propyl-d7 Paraben is C10 2H7 H5 O3 . It is a derivative of p-hydroxybenzoic acid, with a propyl group attached to the carboxyl group of the acid .

Chemical Reactions Analysis

Parabens, including Propyl Paraben, can undergo various chemical reactions. For instance, they can interact with chlorine residues in the environment to form chlorinated products . They can also be oxidized during wastewater treatment processes such as ozonation .

Physical and Chemical Properties Analysis

Propyl Paraben is a white crystalline powder, without odor, with anionic ionicity . It is freely soluble in most oils, waxes, fatty alcohols, but has relatively low solubility in water . The melting point of Propyl Paraben is reported to be 95–99°C .

科学研究应用

安全性评估:丙基对羟基苯甲酸酯作为食品、药品和化妆品中的防腐剂已被使用超过 50 年。它通常是安全的、无毒的,并且不会积累,尽管已经报告了轻微的皮肤刺激。该化合物经历代谢水解和快速排泄,没有生物蓄积的证据 (Soni, Burdock, Taylor, & Greenberg, 2001)。

内分泌干扰和生殖健康:研究表明,丙基对羟基苯甲酸酯可能作为一种弱内分泌干扰物,通过改变激素水平和降低动物模型中的睾酮水平来影响男性生殖健康。它还可以在人类生物样本中检测到,如尿液、血清和精浆 (Frederiksen, Jørgensen, & Andersson, 2011)。

抗菌特性和机制:丙基对羟基苯甲酸酯表现出抗菌特性,可能通过诱导大肠杆菌等细菌中钾离子外流来实现。它的功效受细菌外膜的孔蛋白表达的影响 (Bredin, Davin-Régli, & Pagés, 2005)。

环境归宿和行为:作为一种环境污染物,丙基对羟基苯甲酸酯由于其广泛使用和持续释放而普遍存在于地表水和沉积物中。它通常是可生物降解的,但可以形成稳定的、潜在有毒的氯化副产品 (Haman, Dauchy, Rosin, & Munoz, 2015)。

生物降解:已经探索了使用生物催化剂等创新方法来降解废水处理中的对羟基苯甲酸酯,包括丙基对羟基苯甲酸酯。这些方法旨在减少它们的环境影响并解决它们的内分泌干扰作用 (Zhu & Wei, 2018)。

药代动力学:在口服后人体中丙基对羟基苯甲酸酯的药代动力学研究提供了对其吸收、代谢和消除模式的见解,这对于风险评估至关重要 (Shin, Shin, Choi, Lee, Lee, & Kim, 2019)。

作用机制

Target of Action

Propylparaben, a derivative of p-hydroxybenzoic acid, is widely used in various industries as a preservative and antimicrobial compound . The primary targets of propylparaben are microbial cells, where it acts to inhibit growth and proliferation . Additionally, propylparaben has been shown to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones and potentially affecting the reproductive function of males .

Mode of Action

The mode of action of propylparaben involves its interaction with microbial cells, leading to their inhibition . In the context of endocrine disruption, propylparaben mimics estrogen and interferes with normal hormonal action . This can lead to destabilization of normal hormonal function and potential reproductive issues .

Biochemical Pathways

Propylparaben can disrupt various biochemical pathways. It has been suggested that the estrogen receptor-dependent signaling pathway may be involved in biochemical pathways related to endocrine-disrupting chemicals (EDCs) like propylparaben . This disruption can lead to changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .

Pharmacokinetics

Propylparaben is rapidly absorbed and quickly eliminated in humans, with a terminal half-life of 2.9 hours . The fraction of the administered dose excreted in the urine was 0.05% for free propylparaben, 8.6% for total propylparaben (free + conjugates), 23.2% for p-hydroxyhippuric acid, and 7.0% for p-hydroxybenzoic acid . These pharmacokinetic properties impact the bioavailability of propylparaben and its overall effect in the body .

Result of Action

The result of propylparaben’s action can vary depending on the context. In its role as a preservative, the result is the inhibition of microbial growth . In the context of endocrine disruption, propylparaben can lead to a range of potential health effects, including changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .

Action Environment

The presence of parabens in ecosystems is mainly related to wastewater discharges . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of propylparaben . Furthermore, the widespread use of propylparaben in various consumer products contributes to its ubiquitous presence in the environment, which can influence its action and potential effects .

生化分析

Biochemical Properties

Propyl-d7 Paraben is readily absorbed via the gastrointestinal tract and dermis . It is hydrolyzed to p-hydroxybenzoic acid, conjugated, and the conjugates are rapidly excreted in the urine . There is no evidence of accumulation .

Cellular Effects

The mechanism of Propyl-d7 Paraben may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation .

Molecular Mechanism

Propyl-d7 Paraben exerts its effects at the molecular level through its interaction with the mitochondria . It induces membrane permeability transition, leading to mitochondrial depolarization and depletion of cellular ATP .

Temporal Effects in Laboratory Settings

Propyl-d7 Paraben is a stable compound . Over time, it is hydrolyzed to p-hydroxybenzoic acid and conjugated, with the conjugates being rapidly excreted in the urine . There is no evidence of long-term accumulation .

Dosage Effects in Animal Models

Acute toxicity studies in animals indicate that Propyl-d7 Paraben is relatively non-toxic by both oral and parenteral routes . Following chronic administration, no-observed-effect levels (NOEL) as high as 1200-4000 mg/kg have been reported .

Metabolic Pathways

Propyl-d7 Paraben is metabolized through hydrolysis to p-hydroxybenzoic acid, which is then conjugated and excreted in the urine .

Transport and Distribution

Propyl-d7 Paraben is readily absorbed via the gastrointestinal tract and dermis, indicating efficient transport and distribution within the body .

Subcellular Localization

The primary site of action of Propyl-d7 Paraben is the mitochondria, where it induces membrane permeability transition .

属性

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropyl 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i1D3,2D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSKZZBTMNZEB-OEPSAGCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)